molecular formula C32H36N4O3S B2635734 N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide CAS No. 689760-08-5

N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide

Cat. No.: B2635734
CAS No.: 689760-08-5
M. Wt: 556.73
InChI Key: NTXSJERQRLLVSZ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a potent and selective small molecule inhibitor identified in research for targeting focal adhesion kinase (FAK). This compound, emerging from structure-based drug design efforts, exhibits a unique binding mode by occupying the FAK kinase domain's ATP-binding pocket, thereby effectively suppressing its enzymatic activity [1] . The core quinazolinone scaffold, substituted with morpholine and phenethyl groups, is integral to its high affinity and selectivity profile. FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival. Its overexpression is frequently associated with increased tumor invasiveness and metastasis in various cancers [2] . Consequently, this inhibitor is a valuable research tool for investigating the oncogenic functions of FAK in cancer biology. Its primary research applications include the in vitro and in vivo study of tumor progression, the exploration of mechanisms behind cancer cell metastasis, and the evaluation of FAK signaling as a potential therapeutic target in models of aggressive solid tumors. By specifically disrupting FAK-mediated signaling cascades, this compound enables researchers to dissect the role of this kinase in the tumor microenvironment and assess its utility in combination therapy strategies.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O3S/c1-3-23-10-12-25(13-11-23)33-30(37)29(4-2)40-32-34-28-15-14-26(35-18-20-39-21-19-35)22-27(28)31(38)36(32)17-16-24-8-6-5-7-9-24/h5-15,22,29H,3-4,16-21H2,1-2H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXSJERQRLLVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by morpholine.

    Attachment of the Butanamide Side Chain: The butanamide side chain is attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethyl groups, leading to the formation of hydroxylated or carbonyl derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone core and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

    Oxidation: Hydroxylated derivatives, carbonyl compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways.

    Pharmacology: The compound is studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

    Biological Research: It is used as a tool compound to study cellular processes and molecular interactions.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and downstream signaling molecules, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacophores

The compound belongs to a class of 3,4-dihydroquinazolin-4-one derivatives modified with sulfur-containing side chains. Key structural analogues include:

Compound Name Core Structure Key Substituents Bioactivity Reference
Target Compound Quinazolinone - Morpholine
- 2-Phenylethyl
- Sulfanylbutanamide (4-ethylphenyl)
Not explicitly reported in evidence
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides [5–18] Quinazolinone - Sulfamoylphenyl
- Thioacetamide (variable N-substituents)
Antimicrobial, anti-inflammatory
3-Butyl-2-hydrazinequinazolin-4(3H)-ones Quinazolinone - Butyl
- Hydrazine/acylhydrazine
Anti-inflammatory, reduced ulcerogenicity
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole - Phenylsulfonyl
- Difluorophenyl
- Thione tautomer
Antifungal, enzyme inhibition

Bioactivity and Pharmacological Profiles

  • Anti-inflammatory Potential: Analogues like 3-butyl-2-hydrazinequinazolin-4(3H)-ones exhibit moderate anti-inflammatory activity, with reduced ulcerogenicity compared to aspirin . The target compound’s 2-phenylethyl group may enhance cyclooxygenase (COX) inhibition, similar to diarylheterocyclic NSAIDs.
  • Antimicrobial Activity: Sulfur-containing quinazolinones (e.g., compounds [5–18] in ) show broad-spectrum antimicrobial effects due to thioether/sulfonamide moieties disrupting bacterial membranes .
  • Solubility and Bioavailability : The morpholine group in the target compound likely improves water solubility compared to halogenated analogues (e.g., 4-(2,4-difluorophenyl) groups in ), which are more lipophilic .

Biological Activity

N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinazolinone core with various substituents. The molecular formula is C26H32N4O3SC_{26}H_{32}N_{4}O_{3}S with a molecular weight of 480.70 g/mol. Its structural features include:

  • Morpholine ring : Contributes to its biological activity.
  • Quinazolinone moiety : Known for various pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antitumor Activity : Derivatives of quinazolinones have shown promising results in inhibiting tumor growth in various cancer models.
  • Antimicrobial Effects : Studies have demonstrated effectiveness against bacterial strains, suggesting potential use as an antibiotic.
  • Cox Inhibition : Certain analogs have been evaluated for COX-2 inhibitory activity, relevant for anti-inflammatory applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like COX and various kinases.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Antitumor Activity

A study by Al-Suwaidan et al. (2016) explored the antitumor effects of quinazolinone derivatives, demonstrating that certain compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

CompoundIC50 (µM)Cancer TypeReference
Compound A15BreastAl-Suwaidan et al., 2016
Compound B20LungMohamed et al., 2016

Antimicrobial Effects

Research conducted by Pandey et al. (2009) showed that certain quinazolinone derivatives possess strong antibacterial properties against Gram-positive and Gram-negative bacteria.

CompoundZone of Inhibition (mm)Bacteria StrainReference
Compound C25Staphylococcus aureusPandey et al., 2009
Compound D30Escherichia coliAl-Khuzaie & Al-Majidi, 2014

COX Inhibitory Activity

A study on the COX inhibitory potential revealed that specific derivatives could inhibit COX-2 activity effectively, which is crucial for developing anti-inflammatory drugs.

CompoundCOX Inhibition (%) at 20 µMReference
Compound E47.1%Gawad et al., 2010

Q & A

Q. What strategies identify biological targets beyond kinase inhibition?

  • Methodological Answer :
  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification.
  • CRISPR Screening : Perform genome-wide knockout screens to identify sensitizing/resistant genes .

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